disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate
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Overview
Description
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate is a complex organic compound featuring an imidazole ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a carboxylic acid derivative.
Substitution with 3,5-Dichlorophenyl Group: The imidazole ring is then substituted with a 3,5-dichlorophenyl group using a suitable halogenation reaction.
Formation of the Final Compound: The final compound is formed by coupling the substituted imidazole with the appropriate amino acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-(phenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate .
- **Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-(4-chlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate .
Uniqueness
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1315337-39-3 |
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Molecular Formula |
C19H21Cl2N3Na2O4 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H23Cl2N3O4.2Na/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12;;/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/t16-,17-;;/m0../s1 |
InChI Key |
IPWUFTSXOGIJFE-SZKOKKDDSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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